molecular formula C11H9BrN2OS B171305 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 6184-70-9

2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B171305
CAS RN: 6184-70-9
M. Wt: 297.17 g/mol
InChI Key: ONKKUHNUCHZGFS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole-based derivative that has been synthesized to target specific biological pathways in the body.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its specificity towards certain biological pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the high cost of synthesis can limit the availability of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide for research purposes.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, and identify new pathways that it may target. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, which could increase its availability for research purposes.
In conclusion, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is a thiazole-based compound that has shown potential therapeutic applications in various diseases. Its specificity towards certain biological pathways makes it a valuable tool for studying the mechanisms of these diseases. Further research is needed to fully understand its mechanism of action, and to explore its potential in new therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate product is then reacted with ethyl chloroacetate to form 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has shown neuroprotective effects by reducing oxidative stress and inflammation.

properties

CAS RN

6184-70-9

Product Name

2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15)

InChI Key

ONKKUHNUCHZGFS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br

Origin of Product

United States

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